Tnpcc

Description

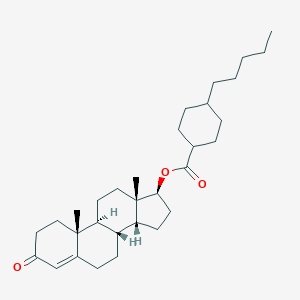

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

130464-79-8 |

|---|---|

Molecular Formula |

C31H48O3 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-pentylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C31H48O3/c1-4-5-6-7-21-8-10-22(11-9-21)29(33)34-28-15-14-26-25-13-12-23-20-24(32)16-18-30(23,2)27(25)17-19-31(26,28)3/h20-22,25-28H,4-19H2,1-3H3/t21?,22?,25-,26+,27-,28-,30-,31-/m0/s1 |

InChI Key |

YEJKQRVAFMEOKN-QPUCLBINSA-N |

SMILES |

CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Isomeric SMILES |

CCCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Synonyms |

testosterone-4-n-pentylcyclohexyl carboxylate testosterone-4-n-pentylcyclohexyl carboxylate, (17beta)-isomer TNPCC |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Tenascin-C in Tissue Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein that plays a pivotal, yet complex, role in the dynamic processes of tissue remodeling.[1][2] Unlike structural ECM components, TNC is expressed at low levels in most healthy adult tissues but is transiently and robustly upregulated in response to injury, inflammation, and tumorigenesis.[1][2][3] Its expression is tightly regulated spatially and temporally, appearing at sites of active cell proliferation, migration, and tissue reorganization.[4][5] This dynamic expression pattern underscores its function as a key modulator of the cellular microenvironment during tissue repair and pathology. This technical guide provides an in-depth exploration of the functions of Tenascin-C in tissue remodeling, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its roles.

Core Functions of Tenascin-C in Tissue Remodeling

Tenascin-C's influence on tissue remodeling is multifaceted, impacting a range of cellular behaviors critical for both constructive and pathological tissue alterations.

Modulation of Cell Adhesion and Migration

A primary function of Tenascin-C is its ability to modulate cell adhesion, often acting as an anti-adhesive or "de-adhesive" substrate.[4] This property is crucial in creating a permissive environment for cell migration, a fundamental process in wound healing and tissue regeneration. TNC can interfere with the strong adhesive interactions between cells and other ECM proteins like fibronectin.[4] This "de-adhesive" effect is thought to facilitate the detachment of cells from the matrix, a necessary step for migration.

Studies have shown that TNC promotes the migration of various cell types, including fibroblasts, endothelial cells, and immune cells, to the site of injury.[6] In wound healing, for instance, the upregulation of TNC in the wound bed is associated with the influx of fibroblasts and inflammatory cells.[5]

Regulation of Cell Proliferation

Tenascin-C can directly and indirectly influence cell proliferation. In some contexts, TNC has been shown to promote the proliferation of fibroblasts and endothelial cells, which is essential for the formation of granulation tissue during wound healing.[6] Conversely, in other settings, it can have anti-proliferative effects. This context-dependent role is likely influenced by the specific TNC isoform present, the cell type, and the surrounding molecular landscape.

Inflammation and Immune Response

Tenascin-C is a significant player in the inflammatory response. It can act as a damage-associated molecular pattern (DAMP), signaling tissue injury to the innate immune system. TNC can directly interact with Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] This creates a positive feedback loop where inflammation stimulates TNC expression, which in turn amplifies the inflammatory response.[5] This pro-inflammatory role is crucial for clearing debris and pathogens but can contribute to chronic inflammation and fibrosis if not properly resolved.

Fibrosis and Extracellular Matrix Deposition

In the later stages of tissue repair, Tenascin-C is implicated in fibrosis, the excessive deposition of ECM. TNC expression is often elevated in fibrotic tissues, and it can promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production.[7] TNC can also influence the organization of the collagen matrix. While transient TNC expression is a normal part of wound healing, its persistent expression is associated with pathological scarring and chronic fibrotic diseases.[8]

Quantitative Data on Tenascin-C in Tissue Remodeling

The following tables summarize quantitative data from various studies, illustrating the dynamic changes in Tenascin-C levels and its impact on cellular processes during tissue remodeling.

| Condition/Model | Sample Type | Analyte | Quantitative Finding | Reference |

| Human Wound Healing | ||||

| Post-operative Gastrointestinal Surgery | Wound Fluid | Tenascin-C | Increased from day 5 to day 7 post-op | [9] |

| Inflammatory Diseases | ||||

| Rheumatoid Arthritis | Serum | Tenascin-C | >33 ng/mL in >80% of patients vs. healthy controls | [10] |

| Rheumatoid Arthritis | Synovial Fluid | Tenascin-C | Significantly elevated vs. healthy controls | [11][12] |

| Inflammatory Bowel Disease (UC) | Serum | Tenascin-C | Median 74.1 ng/mL (range 42.6–102.1 ng/mL) | [13] |

| Inflammatory Bowel Disease (CD) | Serum | Tenascin-C | Median 59.2 ng/mL (range 44.0–80.9 ng/mL) | [13] |

| Ankylosing Spondylitis (active disease) | Serum | Tenascin-C | 35.2 ng/mL vs. 6 ng/mL in inactive disease | [14] |

| Axial Spondyloarthritis | Serum | Tenascin-C | 535.3 ng/mL vs. 432.1 ng/mL in healthy controls | [15] |

| Cardiac Remodeling | ||||

| Myocardial Infarction (Human) | Serum | Tenascin-C | Peaks on day 5 post-MI | [16] |

| Cancer | ||||

| Breast Cancer (MDA-MB-231 cells) | Cell Culture | Cell Proliferation | 32-45% decrease with 100 nM ATN-RNA (TNC knockdown) | [17] |

| Breast Cancer (MDA-MB-231 cells) | Cell Culture | Cell Migration | Delayed by 22.45 ± 2.7 h with 10 nM ATN-RNA | [17] |

| Fibrosis | ||||

| TGF-β treated fibroblasts | Cell Culture | Tenascin-C mRNA | 42-fold increase | [18] |

| Experimental Model | Key Finding | Quantitative Effect | Reference |

| Tenascin-C Knockout (TNC-KO) Mice | |||

| Oligodendrocyte Precursor Cells | Proliferation | Reduced proliferation rate | [19] |

| Oligodendrocyte Precursor Cells | Migration | Increased migration rate | [19] |

| Lung Injury Model | Fibrosis | Attenuated fibrosis | [7] |

| Lung Injury Model | Smad-3 mRNA | 3-fold downregulation in TNC-null cells | [7] |

| Tenascin-C Treatment in vitro | |||

| Breast Cancer Cells | MMP-9 Expression | Strong, dose-dependent upregulation | [20] |

| Chondrosarcoma Cells | MMP-1 mRNA | 200% increase with large splice variant | [21] |

| Foreskin Fibroblasts | COL1A1/COL1A2 mRNA | Significantly upregulated | [22] |

| Astrocytes | Proliferation & Migration | Enhanced | [6] |

| Vocal Fold Fibroblasts | Migration & Differentiation | Significantly stimulated | [23] |

Key Signaling Pathways Involving Tenascin-C

Tenascin-C exerts its diverse functions by engaging with a variety of cell surface receptors and modulating multiple intracellular signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

Tenascin-C can act as an endogenous ligand for TLR4, a key receptor of the innate immune system.[5] This interaction triggers a pro-inflammatory signaling cascade.

Integrin and Focal Adhesion Kinase (FAK) Signaling

Tenascin-C interacts with several integrins, including αvβ3 and α9β1, which are critical for cell-matrix adhesion and signaling. This interaction can modulate the activity of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival.

RhoA Signaling

The small GTPase RhoA is a central regulator of the actin cytoskeleton and cell contractility. Tenascin-C has been shown to suppress RhoA activation, leading to a loss of stress fibers and a more migratory phenotype.

Transforming Growth Factor-β (TGF-β) Signaling

Tenascin-C and TGF-β signaling are intricately linked in the context of fibrosis. TGF-β is a potent inducer of Tenascin-C expression. In turn, Tenascin-C can modulate cellular responses to TGF-β, creating a feedback loop that promotes fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Tenascin-C's function. Below are outlines for key experimental procedures.

Murine Excisional Wound Healing Model

This model is widely used to study the role of Tenascin-C in cutaneous wound repair.

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave the dorsal surface and clean with an antiseptic solution.

-

Wound Creation: Create one or two full-thickness excisional wounds on the dorsum using a sterile biopsy punch (typically 4-6 mm in diameter).[24][25] A splint can be applied around the wound to prevent contraction and mimic human wound healing more closely.[26][27]

-

Post-operative Care: House mice individually to prevent wound disruption. Provide analgesics as required.

-

Tissue Harvesting and Analysis: At desired time points (e.g., days 3, 7, 14 post-wounding), euthanize the mice and harvest the wound tissue.[25] The tissue can then be processed for histology (H&E, Masson's trichrome staining), immunohistochemistry for Tenascin-C and other markers, or molecular analysis (qPCR, Western blot).

Immunohistochemistry (IHC) for Tenascin-C in Paraffin-Embedded Tissue

This protocol allows for the visualization of Tenascin-C protein expression and localization within tissue sections.

-

Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for Tenascin-C overnight at 4°C. The optimal antibody dilution should be determined empirically.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualization: Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of antigen localization.

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a permanent mounting medium.

Western Blot Analysis of Tenascin-C

This technique is used to detect and quantify the levels of Tenascin-C protein in tissue or cell lysates.

-

Protein Extraction: Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[28]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody against Tenascin-C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands can be quantified using densitometry software.

Conclusion

Tenascin-C is a critical and dynamic modulator of tissue remodeling. Its ability to influence cell adhesion, migration, proliferation, and inflammation through various signaling pathways places it at the nexus of tissue repair and pathology. For researchers and drug development professionals, a thorough understanding of Tenascin-C's functions and the methodologies to study it are paramount. Targeting Tenascin-C or its downstream signaling pathways may offer novel therapeutic strategies for a range of conditions characterized by aberrant tissue remodeling, including chronic inflammation, fibrosis, and cancer. Further research into the context-dependent roles of different Tenascin-C isoforms will undoubtedly unveil more precise targets for therapeutic intervention.

References

- 1. Tenascin-C in Heart Diseases—The Role of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenascin-C in cardiac disease: a sophisticated controller of inflammation, repair, and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Tenascin-C: A Key Regulator in Angiogenesis during Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tenascin-C regulates proliferation and migration of cultured astrocytes in a scratch wound assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Tenascin-C drives persistence of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased postoperative concentrations of tenascin-C in wound fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Raised circulating tenascin-C in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tenascin-C levels in synovial fluid are elevated after injury to the human and canine joint and correlate with markers of inflammation and matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tenascin-C in Osteoarthritis and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tenascin-C Is Increased in Inflammatory Bowel Disease and Is Associated with response to Infliximab Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of High Serum Tenascin C Levels as Potential Biomarker of Persistent Inflammation in Patients with Ankylosing Spondylitis Despite Treatment with cs-DMARDS or Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biomed.cas.cz [biomed.cas.cz]

- 16. Tenascin-C in Tissue Repair after Myocardial Infarction in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Down-regulation of tenascin-C inhibits breast cancer cells development by cell growth, migration, and adhesion impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.biologists.com [journals.biologists.com]

- 20. Tenascin-C upregulates matrix metalloproteinase-9 in breast cancer cells: direct and synergistic effects with transforming growth factor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular mechanism of tenascin-C action on matrix metalloproteinase-1 invasive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Expression of tenascin-C in a rat vocal fold injury model and its regulation of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]

- 25. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [bio-protocol.org]

- 27. m.youtube.com [m.youtube.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

Tenascin-C: A Technical Guide to Protein Structure and Domains

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tenascin-C (TNC) is a large, hexameric, multimodular glycoprotein of the extracellular matrix (ECM). Its expression is tightly regulated, predominantly occurring during embryonic development, tissue repair, and in pathological conditions such as chronic inflammation and cancer, while being sparse in most healthy adult tissues.[1][2] The complex structure of Tenascin-C, characterized by multiple distinct domains and numerous isoforms generated through alternative splicing, allows it to interact with a wide array of molecules, including cell surface receptors, other ECM components, and soluble factors.[1][3] This guide provides an in-depth examination of the Tenascin-C protein structure, the functions of its specific domains, quantitative interaction data, and key experimental methodologies used in its study.

Molecular Architecture of Tenascin-C

Tenascin-C is an oligomeric glycoprotein with a characteristic six-armed structure, often referred to as a "hexabrachion".[1][4] This complex is formed by six individual polypeptide subunits, each with a molecular weight ranging from 180 to over 300 kDa, depending on the extent of alternative splicing.[5] The assembly into the hexameric structure is crucial for its function. Each subunit, or arm, is composed of four distinct, sequentially arranged domains.[4][6]

The Hexabrachion Assembly

The formation of the hexamer occurs in a two-step process. First, three Tenascin-C monomers associate to form a trimer, stabilized by N-terminal heptad repeats that form a coiled-coil structure.[1] Subsequently, two of these trimers join via disulfide bridges located near the N-terminus, completing the hexabrachion structure.[4]

Domain Structure of a Tenascin-C Monomer

Each Tenascin-C polypeptide chain is a mosaic of four distinct domain types arranged linearly from the N-terminus to the C-terminus.[3][6][7]

Tenascin Assembly (TA) Domain

Located at the N-terminus, the TA domain is responsible for the oligomerization of Tenascin-C monomers.[6][8] It contains heptad repeats that form an alpha-helical coiled-coil structure, facilitating the initial trimerization of subunits. Inter-chain disulfide bonds within this domain then link two trimers to form the final hexameric molecule.[3][9]

Epidermal Growth Factor (EGF)-like Repeats

Following the TA domain is a series of 14.5 tandem EGF-like repeats.[3][6] These domains are known to interact with cell surface receptors, notably the EGF receptor (EGFR).[9][10] This interaction can act as a low-affinity ligand engagement, capable of inducing downstream signaling through pathways like mitogen-activated protein kinase (MAPK), thereby influencing cell proliferation.[3][9][10] Some studies have also suggested a pro-apoptotic role for the EGF-like domain in smooth muscle cells.[11]

Fibronectin Type III (FNIII)-like Repeats

The central part of the Tenascin-C arm consists of a variable number of fibronectin type III (FNIII)-like repeats. This region is a major source of Tenascin-C's functional diversity due to extensive alternative splicing of the primary RNA transcript.[1][5] In humans, this domain can be divided into two sections:

-

Constitutively Expressed Repeats: Eight FNIII repeats (numbered 1-8) are always present in all Tenascin-C variants.[3][12]

-

Alternatively Spliced Repeats: Up to nine additional FNIII repeats (designated A1-A4, B, C, D, AD1, and AD2) can be included or excluded between the constitutive repeats 5 and 6.[3][12][13] This can theoretically generate hundreds of different isoforms.[1]

These FNIII domains serve as binding sites for numerous partners, including integrins, other ECM proteins like fibronectin, and various growth factors such as Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-β (TGF-β).[3][9][14] The specific combination of spliced domains dictates the binding properties and ultimate function of the Tenascin-C isoform.[13] For instance, the larger splice variants are often associated with tumor progression and angiogenesis.[13]

Fibrinogen-like Globe (FBG) Domain

The C-terminus of each arm is capped by a globular fibrinogen-like globe (FBG) domain.[4] This domain is critical for mediating interactions with key cell surface receptors. It has been identified as an endogenous activator of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[3][15][16] This interaction triggers pro-inflammatory signaling pathways. The FBG domain also binds to integrins and proteoglycans like neurocan and phosphacan, playing a significant role in cell adhesion, migration, and tissue inflammation.[9][17]

Quantitative Data and Binding Interactions

The multifunctional nature of Tenascin-C arises from the ability of its domains to bind a wide variety of ligands. The affinities of these interactions can vary significantly.

| Domain | Binding Partner(s) | Reported Dissociation Constant (Kd) / Affinity | Reference(s) |

| FBG Domain | Phosphacan | ~12 nM | [17] |

| FBG Domain | Toll-like receptor 4 (TLR4) | High Affinity (Specific Kd not stated) | [15] |

| FNIII Repeat 5 | PDGF-BB, TGF-β1, NT-3, FGF-2 | Nanomolar range | [14][18] |

| FNIII Repeats 1-3 | Soluble Fibronectin (70-kDa fragment) | Specific, saturable binding (Kd not quantified) | [19] |

| EGF-like Repeats | EGF Receptor (EGFR) | Low Affinity (Specific Kd not stated) | [3][9] |

Signaling Pathways

Tenascin-C can initiate intracellular signaling cascades through its various domains. A prominent example is the activation of inflammatory pathways via the FBG domain's interaction with TLR4.

FBG-TLR4 Inflammatory Signaling

The binding of the FBG domain to TLR4 on immune cells (like macrophages) or fibroblasts initiates a signaling cascade that is crucial in chronic inflammation and fibrosis.[15][16][20] This pathway typically leads to the activation of the transcription factor NF-κB, resulting in the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Experimental Protocols

The study of Tenascin-C's structure and function relies on a variety of established molecular and cellular biology techniques.

Purification of Recombinant Tenascin-C or its Domains

Principle: To study the function of Tenascin-C or its individual domains, they are often expressed as recombinant proteins in host systems (e.g., mammalian cells or E. coli) and purified using affinity chromatography.

Methodology:

-

Cloning and Expression: The cDNA sequence for full-length Tenascin-C or a specific domain (e.g., FBG, FNIII repeats) is cloned into an expression vector. The vector often includes a sequence for an affinity tag (e.g., His-tag, Strep-tag).

-

Transfection/Transformation: The vector is introduced into a suitable host cell line (e.g., HEK293 cells for mammalian expression).

-

Protein Production: The cells are cultured under conditions that induce protein expression. The recombinant protein is then harvested from the cell lysate or the culture supernatant.

-

Affinity Chromatography: The crude protein extract is passed over a chromatography column containing a resin that specifically binds the affinity tag (e.g., a nickel column for His-tagged proteins).[21]

-

Washing and Elution: The column is washed to remove non-specifically bound proteins. The target protein is then eluted by changing the buffer conditions (e.g., adding imidazole for His-tagged proteins).

-

Dialysis and Quality Control: The purified protein is dialyzed against a suitable buffer (e.g., PBS) to remove the elution agent.[21] Purity and identity are confirmed using SDS-PAGE and Western blotting.[21]

Enzyme-Linked Immunosorbent Assay (ELISA) for Tenascin-C Quantification

Principle: A sandwich ELISA is commonly used to measure the concentration of Tenascin-C in biological samples like serum, plasma, or cell culture supernatant.[22]

Methodology:

-

Plate Coating: A 96-well microplate is pre-coated with a monoclonal capture antibody specific for Tenascin-C.

-

Sample and Standard Incubation: Standards with known Tenascin-C concentrations and unknown samples are added to the wells. Tenascin-C present in the samples binds to the capture antibody. The plate is incubated (e.g., 60-90 minutes at 37°C).[23][24]

-

Detection Antibody: The plate is washed to remove unbound substances. A biotinylated polyclonal detection antibody, also specific for Tenascin-C, is added to each well. This antibody binds to a different epitope on the captured Tenascin-C. The plate is incubated again.[25]

-

Enzyme Conjugate: After another wash step, an enzyme conjugate (e.g., Avidin-Biotin-Peroxidase Complex or Streptavidin-HRP) is added, which binds to the biotin on the detection antibody.[25]

-

Substrate Addition: Following a final wash to remove unbound enzyme conjugate, a chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change.[25]

-

Reaction Stoppage and Reading: A stop solution is added to terminate the reaction, causing a color change (e.g., from blue to yellow). The optical density (absorbance) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[25]

-

Calculation: The concentration of Tenascin-C in the samples is determined by comparing their absorbance values to the standard curve.

Cell Adhesion Assay

Principle: This assay measures the ability of cells to attach to a substrate coated with Tenascin-C or its fragments, often in comparison to other ECM proteins like fibronectin.[26][27]

Methodology:

-

Plate Coating: Wells of a multi-well cell culture plate are coated with a defined concentration of purified Tenascin-C (e.g., 0.1-2.5 µg/cm²) or other ECM proteins overnight at 4°C or for 1 hour at 37°C.[26][27][28]

-

Blocking: Any remaining non-coated surfaces in the wells are blocked with an inert protein like Bovine Serum Albumin (BSA) to prevent non-specific cell attachment.[27]

-

Cell Seeding: Cells are harvested, resuspended in appropriate media (often serum-free or low-serum), and a known number of cells is added to each well.

-

Incubation: The plate is incubated for a defined period (e.g., 45 minutes to 24 hours) at 37°C to allow cells to adhere.[26]

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.[26]

-

Quantification: The number of adherent cells is quantified. This can be done by:

-

Staining: Fixing the cells (e.g., with glutaraldehyde), staining them with a dye like crystal violet, lysing the cells, and measuring the absorbance of the released dye.[26]

-

Microscopy: Directly counting the adherent cells in several fields of view for each well.

-

This guide provides a foundational understanding of the complex and multifunctional Tenascin-C protein. Its modular structure and the diversity generated by alternative splicing enable it to play critical roles in development, tissue homeostasis, and a range of pathologies, making it a subject of intense research and a potential target for therapeutic intervention.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. How to detect and purify tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenascin-C: From Discovery to Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenascin C - Wikipedia [en.wikipedia.org]

- 6. Tenascin-C fibronectin D domain is involved in the fine-tuning of glial response to CNS injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Epidermal growth factor (EGF)-like repeats of human tenascin-C as ligands for EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of Large Tenascin-C Splice Variants in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tenascin C Promiscuously Binds Growth Factors via Its Fifth Fibronectin Type III-Like Domain | PLOS One [journals.plos.org]

- 15. Mapping tenascin-C interaction with toll-like receptor 4 reveals a new subset of endogenous inflammatory triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thesgc.org [thesgc.org]

- 17. The fibrinogen-like globe of tenascin-C mediates its interactions with neurocan and phosphacan/protein-tyrosine phosphatase-zeta/beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tenascin C Promiscuously Binds Growth Factors via Its Fifth Fibronectin Type III-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Novel and Distinct Binding Sites within Tenascin-C for Soluble and Fibrillar Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Human Tenascin C ELISA Kit (EH446RB) - Invitrogen [thermofisher.com]

- 23. content.abcam.com [content.abcam.com]

- 24. takarabio.com [takarabio.com]

- 25. elkbiotech.com [elkbiotech.com]

- 26. Tenascin-C Enhances Pancreatic Cancer Cell Growth and Motility and Affects Cell Adhesion through Activation of the Integrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. oncotarget.com [oncotarget.com]

The Discovery and Prolific Research of Tenascin-C: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenascin-C (TNC), a large hexameric extracellular matrix (ECM) glycoprotein, has journeyed from a serendipitously discovered molecule of multiple identities to a focal point in diverse fields of biomedical research, including developmental biology, cancer progression, and tissue regeneration. Initially identified independently by several laboratories in the early 1980s and given various names such as myotendinous antigen, glial/mesenchymal extracellular matrix (GMEM) protein, and cytotactin, it was later unified under the name Tenascin. This guide provides a comprehensive technical overview of the discovery and history of Tenascin-C research, detailing its molecular characteristics, the experimental methodologies that have been pivotal to its study, and its complex roles in cellular signaling. Particular emphasis is placed on its interactions with key cell surface receptors and the downstream pathways that mediate its multifaceted functions.

A Historical Perspective: The Convergent Discovery of Tenascin-C

The story of Tenascin-C's discovery is a prime example of convergent science, with multiple research groups independently identifying the same protein in different biological contexts.

-

Myotendinous Antigen: In the early 1980s, researchers studying the formation of synapses at the neuromuscular junction identified a novel antigen localized to the myotendinous junctions of developing avian muscle.

-

Glial Mesenchymal Extracellular Matrix (GMEM) Protein: Simultaneously, a high molecular weight glycoprotein was isolated from cultured glioma cells and was noted for its expression at the interface between glial cells and the mesenchyme in the developing brain.[1]

-

Cytotactin: Another line of investigation focusing on neuron-glia interactions in the developing nervous system led to the discovery of a protein termed cytotactin, which was shown to be involved in cell-cell adhesion.[2]

-

J1 220/200 and Hexabrachion: Further characterization of ECM proteins in the nervous system led to the identification of J1 220/200. Electron microscopy revealed its unique six-armed structure, leading to the descriptive name "hexabrachion".

It was through biochemical and immunological cross-reactivity studies that these separately named proteins were confirmed to be the same molecule, which was eventually named Tenascin-C. This early research highlighted its prominent but transient expression during embryonic development, wound healing, and in the stroma of tumors, hinting at its dynamic role in tissue remodeling.[1]

Molecular Architecture and Isoform Diversity

Tenascin-C is encoded by a single gene, but its functional diversity is greatly expanded through alternative splicing of its mRNA. The protein is a hexamer, with each subunit consisting of four distinct domains:

-

N-terminal assembly domain: Contains cysteine residues that mediate the oligomerization of six subunits into the characteristic hexabrachion structure.

-

Epidermal Growth Factor (EGF)-like repeats: A series of 14.5 tandem repeats that have been shown to interact with the Epidermal Growth Factor Receptor (EGFR).[3]

-

Fibronectin type III (FNIII)-like repeats: A variable number of repeats. In humans, there are eight constant FNIII repeats and nine additional repeats that can be included or excluded through alternative splicing.[4] This variable region is a major source of Tenascin-C's functional diversity.

-

C-terminal fibrinogen-like globe (FBG): This domain is involved in interactions with other ECM components and with cell surface receptors like Toll-like receptor 4 (TLR4).

The alternative splicing of the FNIII repeats can theoretically generate hundreds of different isoforms.[4] The "large" isoforms, containing additional FNIII domains, are frequently associated with pathological conditions like cancer and chronic inflammation, whereas the "small" isoform is more common in normal adult tissues.[5][6]

Key Experimental Protocols in Tenascin-C Research

The study of Tenascin-C has been underpinned by a variety of experimental techniques. Below are outlines of some of the core methodologies.

Purification of Tenascin-C

Early methods for purifying Tenascin-C often involved multi-step biochemical procedures from conditioned cell culture media or tissue extracts.

A. Purification from Conditioned Media of Cell Lines (e.g., SK-MEL-28 human melanoma cells) [7]

-

Initial Chromatography: Conditioned medium is passed sequentially through a gelatin-Sepharose affinity column to remove fibronectin, followed by a hydroxyapatite chromatography column.

-

Elution: Tenascin-C binds to the hydroxyapatite column and is eluted using a sodium phosphate gradient (e.g., 5-300 mM).

-

Precipitation: The eluate is subjected to sequential precipitation with polyethylene glycol (PEG) at 6% and 12.8% to further purify and concentrate the Tenascin-C.

B. Purification of Recombinant Tenascin-C [8]

-

Transfection: A mammalian cell line (e.g., COS-1) is transfected with an expression vector containing the cDNA for a specific Tenascin-C isoform, often with an affinity tag (e.g., His-tag).

-

Culture and Collection: The transfected cells are cultured in serum-free medium, and the conditioned medium containing the secreted recombinant Tenascin-C is collected.

-

Affinity Chromatography: The conditioned medium is passed over an affinity chromatography column (e.g., Ni2+-NTA for His-tagged proteins) that specifically binds the tagged protein.

-

Elution and Dialysis: The purified recombinant Tenascin-C is eluted from the column and then dialyzed against a suitable buffer (e.g., PBS).

Analysis of Tenascin-C Isoforms

A. Western Blotting

-

Sample Preparation: Protein extracts from tissues or cells are prepared in a suitable lysis buffer.

-

SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of Tenascin-C isoforms, low percentage acrylamide gels are often used.

-

Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Tenascin-C, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

B. Reverse Transcription-PCR (RT-PCR) for Isoform Profiling [9]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues or cells and reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The variable region of the Tenascin-C cDNA is amplified by PCR using primers that flank the alternatively spliced exons.

-

Gel Electrophoresis and Analysis: The PCR products are separated by agarose gel electrophoresis. The resulting band patterns correspond to the different Tenascin-C isoforms expressed in the sample. Individual bands can be excised and sequenced to identify the specific exons present.

Functional Assays

A. Cell Adhesion Assay [10][11][12]

-

Coating: Microtiter plates are coated with Tenascin-C, another ECM protein (e.g., fibronectin), or a mixture of both. Non-specific binding sites are blocked with bovine serum albumin (BSA).

-

Cell Seeding: A single-cell suspension is added to the coated wells and incubated for a defined period (e.g., 1-3 hours).

-

Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.

-

Quantification: The stained cells are lysed, and the absorbance of the lysate is measured to quantify the number of adherent cells.

B. Cell Migration/Invasion Assay (Boyden Chamber Assay) [12][13]

-

Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The underside of the membrane can be coated with a chemoattractant. For invasion assays, the top of the membrane is coated with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Cells are seeded into the upper chamber in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated for a period of time (e.g., 24-48 hours) to allow cells to migrate through the pores of the membrane.

-

Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

Quantitative Data in Tenascin-C Research

The following tables summarize key quantitative data from various studies on Tenascin-C.

Table 1: Tenascin-C Expression in Cancer

| Cancer Type | Tissue | Method | Finding | Reference |

| Non-small cell lung cancer (NSCLC) | Tumor vs. adjacent normal | Quantitative real-time PCR | 8-fold increase in the large isoform in cancer cells. | [6] |

| NSCLC with recurrence | Tumor | Western blot | 18-fold increase in the large isoform compared to non-recurrent NSCLC. | [6] |

| Various cancers | Tumor | Meta-analysis of 18 studies | Elevated TNC expression associated with a pooled hazard ratio of 1.73 for poor overall survival. | [14] |

| Various cancers | Tumor | Meta-analysis | Elevated TNC expression significantly associated with lymph node metastasis (odds ratio = 2.42). | [14] |

| NSCLC | Serum | ELISA | Serum TNC is significantly elevated in NSCLC patients compared to healthy controls. | [15] |

Table 2: Experimental Concentrations of Tenascin-C in Functional Assays

| Assay | Cell Type | TNC Concentration | Effect | Reference |

| Adhesion Assay | Pancreatic cancer cells | 1 µg/cm² (coating) | Modulates cell adhesion. | [12] |

| Migration Assay (Wound Healing) | Pancreatic cancer cells | 0.2, 1, 5 µg/ml (soluble) | Increased cell migration. | [12] |

| Migration Assay (Wound Healing) | Pancreatic cancer cells | 0.1, 0.5, 2.5 µg/cm² (coating) | Increased cell migration. | [12] |

| Adhesion Assay | Pancreatic cancer cells | 0.1, 0.5, 1 µg/cm² (coating) | Increased cell adhesion. | [11] |

| Migration Assay (Boyden Chamber) | Osteosarcoma cells | 1 µg/cm² (coating) | Promoted migration. | [13] |

Tenascin-C in Cellular Signaling

Tenascin-C exerts its diverse effects by engaging with a variety of cell surface receptors and modulating their downstream signaling pathways.

Integrin Signaling

Tenascin-C interacts with several integrins, including α9β1 and αVβ3, primarily through its FNIII domains.[16] This interaction can have profound effects on cell migration and proliferation.

-

Tenascin-C - Integrin α9β1 - YAP Pathway: In osteosarcoma, Tenascin-C binding to integrin α9β1 has been shown to promote cancer cell migration and metastasis.[17] This signaling cascade leads to the disruption of actin stress fibers and subsequent inhibition of the transcriptional co-activator YAP (Yes-associated protein). The inhibition of YAP and its target genes is a key mechanism by which Tenascin-C promotes an invasive phenotype.[17]

Caption: Tenascin-C/Integrin α9β1 signaling pathway leading to YAP inhibition.

EGFR Signaling

The EGF-like repeats of Tenascin-C can directly bind to and activate the Epidermal Growth Factor Receptor (EGFR), leading to mitogenic signaling.[3][18]

-

Tenascin-C - EGFR - MAP Kinase Pathway: The binding of Tenascin-C's EGF-like repeats to EGFR can induce receptor autophosphorylation and activate the downstream MAP kinase (ERK) pathway.[3] This provides a mechanism for an insoluble matrix protein to directly stimulate cell proliferation pathways typically activated by soluble growth factors. Because Tenascin-C is tethered to the matrix, it can provide persistent signaling that is not attenuated by ligand internalization and degradation.[18]

Caption: Tenascin-C-mediated activation of the EGFR/MAPK signaling pathway.

Toll-like Receptor 4 (TLR4) Signaling

Tenascin-C is recognized as an endogenous ligand for Toll-like receptor 4 (TLR4), positioning it as a key player in the regulation of innate immunity and inflammation.

-

Tenascin-C - TLR4 - NF-κB Pathway: The fibrinogen-like globe domain of Tenascin-C can activate TLR4, leading to the recruitment of adaptor proteins like MyD88 and the subsequent activation of the NF-κB signaling pathway.[19][20] This results in the transcription of pro-inflammatory cytokines and can contribute to the persistence of inflammatory responses in chronic diseases and the tumor microenvironment.[19][21]

Caption: Tenascin-C activation of the pro-inflammatory TLR4/NF-κB pathway.

Conclusion and Future Directions

From its multifaceted discovery to its characterization as a key regulator of cell behavior, Tenascin-C has emerged as a protein of significant interest in both basic and translational research. Its context-dependent functions, driven by isoform expression and interactions with a diverse array of cellular receptors, make it a challenging yet compelling molecule to study. The detailed understanding of its signaling pathways is paving the way for the development of novel therapeutic strategies. Targeting Tenascin-C or its downstream effectors holds promise for the treatment of various pathologies, including cancer, chronic inflammation, and fibrotic diseases. Future research will likely focus on dissecting the specific functions of different Tenascin-C isoforms, further elucidating the crosstalk between its various signaling pathways, and translating this fundamental knowledge into clinical applications.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Frontiers | Tenascin-C: From Discovery to Structure-Function Relationships [frontiersin.org]

- 3. Epidermal growth factor (EGF)-like repeats of human tenascin-C as ligands for EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Tenascin-C, over expressed in lung cancer down regulates effector functions of tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple procedure for tenascin purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Tenascin-C Enhances Pancreatic Cancer Cell Growth and Motility and Affects Cell Adhesion through Activation of the Integrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tenascin-C promotes tumor cell migration and metastasis through integrin α9β1-mediated YAP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prognostic Role of Tenascin-C for Cancer Outcome: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tenascin-C serum levels and its prognostic power in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The evolution of tenascins and fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Tenascin turns on the EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tenascin C activates the toll‑like receptor 4/NF‑κB signaling pathway to promote the development of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tenascin C activates the toll‑like receptor 4/NF‑κB signaling pathway to promote the development of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenascin-C Gene (TNC) Expression Patterns in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenascin-C (TNC), an extracellular matrix (ECM) glycoprotein, is a key regulator of tissue remodeling in pathological and physiological processes. Encoded by the TNC gene on human chromosome 9q33, this large, hexameric protein is characterized by a restricted and tightly regulated expression pattern.[1] While minimally expressed in most healthy adult tissues, TNC is significantly upregulated during embryonic development, wound healing, inflammation, and tumorigenesis.[2][3] Its multifaceted role in cell adhesion, migration, proliferation, and signaling makes it a molecule of significant interest in various research fields and a potential target for therapeutic intervention. This guide provides a comprehensive overview of TNC expression patterns in humans, details experimental methodologies for its study, and visualizes its complex signaling interactions.

Data Presentation: Quantitative Expression of Tenascin-C

Quantitative data on Tenascin-C expression is crucial for understanding its physiological and pathological roles. The following tables summarize available quantitative data on TNC protein levels in human serum and provide a qualitative summary of its expression in various tissues based on immunohistochemical evidence.

Table 1: Quantitative Analysis of Serum Tenascin-C Levels in Cancer Patients vs. Healthy Controls

| Condition | Number of Subjects (n) | Mean Serum TNC Concentration (pg/mL) | Standard Deviation (SD) | p-value | Reference |

| Healthy Controls | 40 | 97.93 | ± 36.64 | - | [4] |

| Untreated Breast Cancer Patients | 40 | 314.37 | ± 201.02 | < 0.000 | [4] |

| Treated Breast Cancer Patients | 40 | 204.97 | ± 52.59 | 0.001 | [4] |

| Condition | Number of Subjects (n) | Median Serum TNC Concentration (ng/mL) | Reference |

| Healthy Controls | 64 | Not specified, but significantly lower than patients | [5] |

| Pancreatic Cancer Patients (Stage 0-IV) | 140 | 64.0 | [5] |

Table 2: Qualitative Summary of Tenascin-C Protein Expression in Healthy Human Tissues

This table is based on immunohistochemistry data from the Human Protein Atlas.[6][7] Expression levels are categorized as High, Medium, Low, or Not detected.

| Tissue | Expression Level | Localization |

| Adipose Tissue | Low | Extracellular matrix |

| Adrenal Gland | Low | Extracellular matrix |

| Bone Marrow | Medium | Extracellular matrix, weak cytoplasmic in hematopoietic cells |

| Brain (Cerebral Cortex) | Low | Extracellular matrix, neuropil |

| Breast | Low | Extracellular matrix of stroma |

| Colon | Low | Extracellular matrix of lamina propria |

| Heart Muscle | Low | Extracellular matrix |

| Kidney | Low | Extracellular matrix of glomeruli and interstitium |

| Liver | Low | Extracellular matrix of portal tracts |

| Lung | Low | Extracellular matrix of alveolar septa and bronchial walls |

| Lymph Node | Medium | Extracellular matrix of interfollicular regions |

| Ovary | Low | Extracellular matrix of stroma |

| Pancreas | Low | Extracellular matrix of interlobular septa |

| Placenta | High | Extracellular matrix of villous stroma and decidua |

| Skin | Low | Extracellular matrix of papillary dermis |

| Spleen | Medium | Extracellular matrix of red pulp |

| Stomach | Low | Extracellular matrix of lamina propria |

| Testis | Low | Extracellular matrix of interstitial tissue |

| Thyroid Gland | Low | Extracellular matrix of interfollicular stroma |

| Uterus | Medium | Extracellular matrix of myometrium and endometrium (cyclical) |

TNC in Pathophysiology

Tenascin-C expression is markedly induced in a variety of pathological conditions, playing a significant role in disease progression.

-

Cancer: Numerous studies have reported the overexpression of TNC in the stroma of various solid tumors, including breast, lung, colorectal, and squamous cell carcinoma of the head and neck.[2][8] This elevated expression is often correlated with tumor progression, invasion, metastasis, and poor prognosis.[8] TNC contributes to a pro-tumorigenic microenvironment by promoting angiogenesis, inflammation, and cell migration.[8]

-

Fibrosis: In fibrotic diseases, TNC is highly expressed in areas of tissue remodeling and scarring. It is implicated in the pathogenesis of fibrosis in organs such as the lungs, kidneys, and liver. TNC can be induced by pro-fibrotic factors like TGF-β and, in turn, can promote fibroblast proliferation and collagen deposition.

-

Inflammation and Wound Healing: TNC expression is transiently upregulated during the inflammatory and proliferative phases of wound healing. It plays a crucial role in modulating the inflammatory response and facilitating cell migration and matrix organization.[2]

Signaling Pathways Involving Tenascin-C

Tenascin-C exerts its diverse cellular effects by interacting with various cell surface receptors and modulating key signaling pathways.

TGF-β Signaling Pathway

Tenascin-C is a known downstream target of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of fibrosis and tissue remodeling. TGF-β induces TNC expression, and TNC, in turn, can modulate cellular responses to TGF-β, creating a feedback loop that can amplify fibrotic processes.

Caption: TGF-β signaling pathway leading to Tenascin-C expression.

Integrin/FAK/MAPK Signaling Pathway

Tenascin-C interacts with several integrins, which are transmembrane receptors that mediate cell-matrix adhesion. This interaction can trigger intracellular signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate cell proliferation, migration, and survival.

Caption: TNC-mediated Integrin/FAK/MAPK signaling cascade.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Tenascin-C can act as an endogenous ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system. This interaction triggers pro-inflammatory signaling pathways, primarily through the activation of NF-κB, leading to the production of inflammatory cytokines.

Caption: TNC activation of the TLR4/NF-κB inflammatory pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The epidermal growth factor (EGF)-like repeats of Tenascin-C can directly bind to and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways such as the MAPK/ERK pathway, which promotes cell proliferation and survival.

Caption: TNC-mediated activation of the EGFR signaling pathway.

Experimental Protocols

Detailed and validated protocols are essential for the accurate assessment of Tenascin-C expression. The following sections provide methodologies for key experiments.

Immunohistochemistry (IHC) for Tenascin-C in Paraffin-Embedded Human Tissue

This protocol is adapted for the detection of Tenascin-C in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Reagents and Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

10 mM Sodium Citrate buffer (pH 6.0)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Solution (e.g., 5% normal goat serum in PBS)

-

Primary Antibody: Rabbit polyclonal anti-Tenascin C antibody (e.g., Abcam ab108930) or Mouse monoclonal anti-Tenascin C antibody [4C8MS] (e.g., Novus Biologicals NB110-68136).

-

Biotinylated Secondary Antibody (anti-rabbit or anti-mouse)

-

Streptavidin-HRP reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Hydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).

-

Maintain at a sub-boiling temperature for 10-20 minutes.

-

Cool slides on the benchtop for 30 minutes.

-

-

Staining:

-

Wash sections in deionized water three times for 5 minutes each.

-

Wash sections in wash buffer for 5 minutes.

-

Block endogenous peroxidase activity by incubating in 3% H2O2 in methanol for 15 minutes.

-

Wash in wash buffer three times for 5 minutes each.

-

Block non-specific binding with 100-400 µl of blocking solution for 1 hour at room temperature.

-

Remove blocking solution and add diluted primary antibody (e.g., Rabbit anti-TNC ab108930 at 1:250 dilution or Mouse anti-TNC NB110-68136 at 1:100 dilution) and incubate overnight at 4°C.

-

Remove antibody solution and wash sections in wash buffer three times for 5 minutes each.

-

Add 100-400 µl of diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.

-

Remove secondary antibody solution and wash sections three times with wash buffer for 5 minutes each.

-

Add 100-400 µl of Streptavidin-HRP reagent to each section and incubate for 30 minutes at room temperature.

-

Wash sections three times in wash buffer for 5 minutes each.

-

Add 100-400 µl of DAB substrate to each section and monitor staining development under a microscope.

-

Immerse slides in deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain sections in hematoxylin.

-

Wash sections in deionized water two times for 5 minutes each.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for Tenascin-C

This protocol describes the detection of Tenascin-C in human cell lysates.

Reagents and Materials:

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (6% or 4-12% gradient)

-

Running Buffer (Tris-Glycine-SDS)

-

Transfer Buffer (Tris-Glycine-Methanol)

-

PVDF membrane

-

Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary Antibody: Rabbit polyclonal anti-Tenascin C antibody (e.g., Abcam ab108930) at a 1:1000 dilution or Mouse monoclonal anti-Tenascin C antibody [EB2] (e.g., Abcam ab88280) at a 1/1000 dilution.

-

HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse)

-

ECL (Enhanced Chemiluminescence) substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Sample Preparation:

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 90 minutes.

-

Confirm transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the bands using a chemiluminescence imaging system. Tenascin-C is expected to appear as a high molecular weight band (or multiple bands due to splicing) around 180-300 kDa.[1]

-

Quantitative Real-Time PCR (qPCR) for TNC Gene Expression

This protocol outlines the quantification of human TNC mRNA levels.

Reagents and Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Nuclease-free water

-

Validated qPCR primers for human TNC:

-

Forward Primer: 5'-ATGTCCTCCTGACAGCCGAGAA-3'

-

Reverse Primer: 5'-AGTCACGGTGAGGTTTTCCAGC-3'

-

-

Validated qPCR primers for a reference gene (e.g., GAPDH):

-

Forward Primer: 5'-TGACTTCAACAGCGACACCCA-3'

-

Reverse Primer: 5'-CACCCTGTTGCTGTAGCCAAA-3'

-

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a total volume of 20 µl:

-

10 µl 2x SYBR Green qPCR Master Mix

-

1 µl Forward Primer (10 µM)

-

1 µl Reverse Primer (10 µM)

-

2 µl cDNA template (diluted 1:10)

-

6 µl Nuclease-free water

-

-

Run samples in triplicate for both the TNC and the reference gene.

-

-

qPCR Cycling Conditions:

-

A typical qPCR program includes:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis to verify product specificity.

-

-

-

Data Analysis:

-

Calculate the relative expression of TNC using the 2-ΔΔCt method, normalizing the Ct values of TNC to the Ct values of the reference gene.

-

Conclusion

The expression of Tenascin-C is a dynamic and highly regulated process, with significant implications for human health and disease. Its restricted expression in healthy adult tissues and marked upregulation in pathology make it an attractive biomarker and therapeutic target. The methodologies and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the complex biology of Tenascin-C and its role in various human conditions. Further research into the quantitative expression patterns and the intricate regulatory networks of TNC will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

- 1. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Tenascins: Exploitable as Cancer Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The serum tenascin C level is a marker of metabolic disorder-related inflammation affecting pancreatic cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue expression of TNC - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 6. TNC protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. Frontiers | Revisiting the Tenascins: Exploitable as Cancer Targets? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Tenascin-C Isoforms: A Technical Guide to Structure, Function, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenascin-C (TNC) is a large, hexameric, multimodular glycoprotein of the extracellular matrix (ECM).[1][2] Unlike structural ECM proteins, TNC is a matricellular protein that modulates cell-matrix interactions and is dynamically expressed.[3][4] While sparsely detected in most healthy adult tissues, its expression is dramatically upregulated during embryonic development, wound healing, chronic inflammation, fibrosis, and tumorigenesis.[5][6][7]

The functional diversity of TNC is largely attributed to the alternative splicing of its pre-mRNA, which can generate a vast number of distinct protein isoforms.[1][8] These isoforms exhibit different biological activities, making the TNC family a complex and crucial regulator of cellular behavior in both physiological and pathological states. This guide provides an in-depth overview of TNC isoforms, their specific functions, the signaling pathways they modulate, and their emerging role as therapeutic targets and biomarkers.

Tenascin-C Structure and Isoform Generation

Each TNC subunit, or monomer, is characterized by four distinct domains arranged linearly:

-

Tenascin Assembly (TA) Domain: An N-terminal region with heptad repeats that mediates the trimerization of subunits, which then dimerize to form the characteristic six-armed hexabrachion structure.[1][8]

-

Epidermal Growth Factor-like (EGF-L) Repeats: A series of 14.5 EGF-like repeats that can interact with cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).[1][9]

-

Fibronectin Type III-like (FNIII) Repeats: A string of FNIII domains. In humans, there are eight constitutive FNIII repeats (1-8) and nine additional repeats (A1, A2, A3, A4, B, AD2, AD1, C, and D) located between the 5th and 6th constitutive repeats. These nine repeats are subject to alternative splicing, potentially giving rise to 511 different mRNA variants.[1][8]

-

Fibrinogen-like Globe (FBG): A C-terminal globular domain that can interact with various cell receptors, including Toll-like receptor 4 (TLR4), and is involved in inflammatory signaling.[1][10]

Alternative splicing of the FNIII repeats is the primary source of TNC's functional complexity. This process allows for the generation of "small" or "fully truncated" isoforms, which lack any of the optional FNIII domains, and various "large" isoforms, which include one or more of these domains.[10][11] The expression profile of these isoforms is highly context-dependent, with large isoforms being predominantly associated with active tissue remodeling and disease states.[12][13]

Specific Functions of Tenascin-C Isoforms

The inclusion of different FNIII domains confers distinct functional properties to the TNC molecule, influencing cell adhesion, migration, proliferation, and signaling.

Role in Cancer

Large TNC isoforms are strongly overexpressed in the stroma of many tumors and are linked to aggressive tumor behavior and poor prognosis.[5][12][14]

-

Migration and Invasion: Large TNC isoforms promote tumor cell migration and invasion.[12][14] A specific variant containing exons 14 (which codes for FNIII-B), AD1, and 16 significantly enhances the invasive potential of breast cancer cells.[15][16] In chondrosarcoma, the large 320 kDa isoform was shown to induce a 3-fold increase in collagenase activity and invasion by upregulating Matrix Metalloproteinase-1 (MMP-1).[12]

-

Proliferation and Survival: Domains within the large isoforms can engage growth factor receptors, such as the EGFR, to promote cell proliferation.[1][9] TNC can also protect melanoma cells from apoptosis and chemotherapy, potentially by maintaining a stem cell-like population.[9]

-

Angiogenesis: TNC is often found associated with endothelial cells in tumors and can induce endothelial cell sprouting, a key process in angiogenesis.[14]

Role in Inflammation and Fibrosis

TNC is a key player in inflammatory and fibrotic processes, often acting as an endogenous danger signal.

-

Pro-inflammatory Signaling: The FBG domain of TNC activates TLR4, triggering the synthesis of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α in fibroblasts and macrophages.[7][10] This mechanism contributes to the persistence of inflammation in conditions like arthritis.[10]

-

Fibrosis: In fibrotic diseases affecting the liver, lung, and heart, large TNC isoforms are highly expressed.[6][7][10] TNC can augment fibrotic responses by promoting the recruitment of hepatic stellate cells and upregulating TGF-β expression.[10] In systemic sclerosis, elevated serum levels of the TNC FNIII-C isoform are associated with a higher prevalence of pulmonary fibrosis.[10][17] Conversely, some studies suggest that specific alternatively spliced FNIII repeats may have anti-inflammatory effects by suppressing T-cell activation.[3]

Signaling Pathways Modulated by Tenascin-C Isoforms

TNC isoforms orchestrate cellular responses by engaging a variety of cell surface receptors and modulating key signaling cascades.

Integrin-Mediated Signaling

TNC interacts with multiple integrins, including αvβ3 and α9β1, through sites in both its constitutive and alternatively spliced FNIII repeats.[1][2][18] This interaction can trigger several downstream events:

-

Focal Adhesion Kinase (FAK) and Src Activation: Binding to integrins can lead to the phosphorylation of FAK and Src, promoting cell migration and epithelial-mesenchymal transition (EMT)-like changes.[15][16]

-

YAP Inhibition: The interaction of TNC with integrin α9β1 can impair the formation of actin stress fibers, leading to the inhibition of the transcriptional co-activator YAP. This pathway is essential for TNC-promoted cancer cell migration and metastasis.[18]

Toll-like Receptor 4 (TLR4) Signaling

TNC acts as a damage-associated molecular pattern (DAMP) by activating TLR4 via its C-terminal FBG domain. This is a critical pathway in inflammation and fibrosis.

-

Cytokine Production: TLR4 activation triggers NF-κB-dependent signaling, leading to the production of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, CXCL2) and MMPs.[10] This signaling loop sustains chronic inflammation in diseases like rheumatoid arthritis and promotes fibrosis in various organs.[7][10]

Quantitative Data Summary

The following tables summarize key quantitative findings related to TNC isoform expression and function.

Table 1: Expression Levels of Large TNC Isoforms in Disease

| Tissue/Disease | Isoform Marker/Size | Expression Level | Reference |

|---|---|---|---|

| Invasive Breast Carcinoma | ~8 kb mRNA | >60% of total TNC mRNA (vs. <15% in healthy) | [12] |

| Lung Adenocarcinoma | Variant with 7 FNIII repeats | 27% of total TNC | [12] |

| Lung Squamous Cell Carcinoma | Variant with 7 FNIII repeats | 24% of total TNC | [12] |

| Lung Large Cell Carcinoma | Variant with 7 FNIII repeats | 54% of total TNC | [12] |

| Systemic Sclerosis (Serum) | FNIII-C domain | Significantly higher than healthy controls |[10] |

Table 2: Functional Quantitative Data of TNC Isoforms

| Assay | TNC Isoform/Domain | Quantitative Effect | Model System | Reference |

|---|---|---|---|---|

| Tumor Targeting | SIP(F16) Antibody to Domain A1 | 4.5% injected dose/gram at 24h | U87 Glioblastoma Xenograft | [5][19][20] |

| Cell Invasion | Large 320 kDa Isoform | 3-fold increase in invasion | Chondrosarcoma Cells | [12] |

| Binding Affinity (Kd) | TNCIII1-5 to TGF-β1 | 2.1 ± 0.2 nM | Surface Plasmon Resonance | [21] |

| Binding Affinity (Kd) | TNCIII1-5 to PDGF-BB | 3.5 ± 0.6 nM | Surface Plasmon Resonance | [21] |

| Binding Affinity (Kd) | TNCIII1-5 to FGF-2 | 1.1 ± 0.3 nM | Surface Plasmon Resonance |[21] |

Key Experimental Protocols

Studying TNC isoforms requires specialized methodologies to distinguish between the highly similar variants.

Generation and Validation of Isoform-Specific Antibodies

Protocol: Production of human recombinant antibodies using antibody phage technology.

-

Library Screening: A large synthetic human antibody library (e.g., ETH-2 Gold) is panned against a recombinant protein of the target TNC domain (e.g., domain A1 or D).[19][20][22]

-

Selection: Phages displaying antibodies with affinity for the target domain are selectively enriched through multiple rounds of binding and elution.

-

Cloning and Expression: The variable-region genes from positive phage clones are cloned into expression vectors to produce soluble antibody fragments (e.g., scFv or SIP format).[19][20]

-

Affinity Maturation: To improve binding properties for in vivo use, antibody affinity can be enhanced using methodologies like in vitro CDR1 affinity maturation.[22]

-

Validation: Antibody specificity is validated using siRNA-mediated knockdown of the target TNC isoform in cell lines, followed by analysis via immunocytochemistry (ICC) and immunohistochemistry (IHC). A loss of signal upon knockdown confirms specificity.[23]

Quantification of TNC Isoform mRNA Expression

Protocol: Standard curve-based quantitative real-time PCR (qPCR).

-

RNA Extraction & cDNA Synthesis: Total RNA is extracted from cells or tissues of interest, and cDNA is synthesized using reverse transcriptase.

-

Primer Design: Primers are designed to be specific for each of the nine alternatively spliced FNIII exons (A1-D) and for a constitutively expressed region (e.g., FNIII 7-8) for normalization.

-

Standard Curve Generation: A standard curve is generated using serial dilutions of a known quantity of plasmid DNA containing the target sequence for absolute quantification.

-

qPCR Reaction: The qPCR is performed with a SYBR Green or probe-based master mix.

-

Data Analysis: The abundance of mRNA for each alternatively spliced domain is calculated based on the standard curve and normalized to the expression of the constitutive domains. This allows for the determination of the relative expression profile of different isoforms.[24]

In Vitro Cell Invasion Assay

Protocol: Boyden chamber assay.

-

Chamber Preparation: The upper wells of a Boyden chamber are coated with an ECM component like Matrigel to simulate a basement membrane.

-

Cell Seeding: Tumor cells (e.g., breast cancer cells) are seeded into the upper chamber in serum-free media.

-

Stimulus Addition: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum). Recombinant TNC isoforms or conditioned media from cells expressing specific isoforms can be added to the upper or lower chamber to test their effect on invasion.

-

Incubation: The chamber is incubated for a period (e.g., 24-48 hours) to allow cells to invade through the Matrigel and migrate through the porous membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The fold-increase in invasion relative to a control condition is then calculated.[12]

Role in Drug Development and as a Biomarker

The restricted expression of large TNC isoforms in diseased tissues makes them attractive targets for drug development and valuable as disease biomarkers.

-

Therapeutic Targeting: The selective expression of domains like A1 and D on tumor neovasculature and in the tumor stroma makes them ideal targets for antibody-drug conjugates (ADCs) or antibody-cytokine fusions.[19][22] The F16 antibody, specific to the A1 domain, has shown excellent tumor-targeting performance in preclinical models.[5][19][20] Targeting TNC has been shown to enhance the sensitivity of cancer cells to inhibitors of the EGFR pathway.[25][26]

-

Biomarkers: Circulating levels of specific TNC isoforms can serve as biomarkers for disease activity and prognosis.[6] For example, serum TNC is a potential biomarker for predicting the severity of coronary atherosclerosis and for monitoring disease activity in myocarditis.[27][28] An established nomogram model based on TNC expression can help predict survival in esophageal squamous cell carcinoma.[25][26]

Conclusion

Tenascin-C is not a single entity but a family of closely related isoforms with distinct and often opposing functions. The alternative splicing of the FNIII repeats generates a sophisticated molecular toolkit that cells use to direct complex processes like tissue remodeling, inflammation, and cancer progression. Large TNC isoforms, often absent in healthy adult tissue, emerge as key drivers of pathology, promoting cell invasion, angiogenesis, and chronic inflammation through pathways involving integrins and TLR4. Understanding the specific functions of each isoform is critical for harnessing the diagnostic and therapeutic potential of Tenascin-C. The development of isoform-specific tools, particularly monoclonal antibodies, is paving the way for novel targeted therapies and more precise biomarkers for a range of human diseases.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Tenascin C - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Roles of Tenascins in Cardiovascular, Inflammatory, and Heritable Connective Tissue Diseases [frontiersin.org]

- 4. Frontiers | Tenascin-C: From Discovery to Structure-Function Relationships [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Deciphering the Tenascin-C Nexus: A Comprehensive Review of Its Involvement in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Tenascin-C in fibrosis in multiple organs: translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different susceptibility of small and large human tenascin-C isoforms to degradation by matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of tenascin-C and its isoforms in the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Revisiting the Tenascins: Exploitable as Cancer Targets? [frontiersin.org]

- 15. The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The role of tenascin-C in tumor microenvironments and its potential as a therapeutic target [frontiersin.org]

- 17. tandfonline.com [tandfonline.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Tumor-targeting properties of novel antibodies specific to the large isoform of tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]